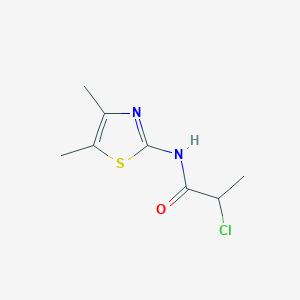

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide

描述

属性

IUPAC Name |

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEDIFZCRIZLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C(C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated systems to control reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product .

化学反应分析

Types of Reactions

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered biological activities.

Condensation Reactions: The propanamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts, transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

科学研究应用

Medicinal Chemistry

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide has been investigated for its potential antimicrobial and antifungal properties . Studies indicate that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for new antibiotic development. Additionally, this compound exhibits anticancer activity , targeting specific molecular pathways involved in tumor growth .

Biochemical Research

The compound plays a significant role in various biochemical reactions. It has been shown to interact with enzymes and proteins, influencing their activity. For instance, it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This interaction suggests its potential use in developing anti-inflammatory drugs.

Agricultural Applications

Due to its biological activity, this compound is also explored in the field of agrochemicals. Its properties may contribute to the development of new pesticides or fungicides that are effective against agricultural pests and diseases .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for creating more complex thiazole derivatives. These derivatives can have varied applications in pharmaceuticals and other specialty chemicals . The ability to undergo substitution reactions allows for the modification of its structure to yield compounds with enhanced biological activities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of thiazole derivatives demonstrated that this compound effectively reduced pro-inflammatory cytokine production in vitro. This effect was linked to its ability to inhibit COX enzymes, highlighting its therapeutic potential in inflammatory diseases .

作用机制

The mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Influence on Physical Properties :

- The 4,5-dimethylthiazole group in the target compound likely increases steric hindrance compared to simpler thiazoles (e.g., 5-methyl in compound 8e ). This may reduce solubility in polar solvents but enhance thermal stability.

- The 2-chloropropanamide moiety differentiates the target compound from sulfanyl-linked analogs (e.g., 8e, 8h ), which exhibit lower melting points (117–159°C) due to flexible sulfanyl bridges.

Biological Relevance: Thiazole derivatives with electron-withdrawing groups (e.g., nitro in compound 8h ) often show enhanced interactions with biological targets. The target compound’s chloro group may similarly improve binding affinity in enzyme inhibition assays.

Synthetic Utility :

- The target compound’s structure aligns with intermediates in α-thio-β-chloroacrylamide synthesis, as seen in related propanamide derivatives used in API manufacturing .

- Thiadiazole analogs (e.g., ) demonstrate the versatility of heterocyclic substitutions, though thiazoles generally offer better metabolic stability in drug design .

Spectroscopic and Analytical Data

IR and NMR Trends :

- Elemental Analysis: Compounds like 8g (C: 49.31%, H: 4.10%, N: 19.21%) highlight the impact of amino-substituted aryl groups on nitrogen content, contrasting with the target compound’s higher carbon-to-nitrogen ratio due to its dimethylthiazole group.

Computational and Crystallographic Insights

- Crystal Structure Refinement :

- Molecular Docking :

- Computational studies on similar compounds (e.g., ) suggest that the chloro-propanamide group participates in hydrophobic interactions, while the thiazole nitrogen engages in hydrogen bonding.

生物活性

Overview

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a compound belonging to the thiazole family, characterized by its unique structure that includes a chlorine atom and a thiazole ring. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, anti-inflammatory, and anticancer research.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX enzymes, it reduces the production of pro-inflammatory cytokines.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression related to inflammation and cell survival. This modulation can lead to significant changes in cellular metabolism and growth.

Antimicrobial and Antifungal Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, this compound has demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound could be a candidate for developing new antibiotics .

Antitumor Activity

The anticancer potential of this compound has been explored in various studies. Thiazole derivatives have shown promising results in inhibiting tumor growth through mechanisms such as inducing apoptosis in cancer cells. For example:

- Cytotoxicity : Studies have reported IC50 values indicating significant cytotoxic effects against human cancer cell lines, including glioblastoma and melanoma cells. The presence of specific functional groups within the thiazole structure enhances its antitumor activity .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

- Antitumor Study : A study demonstrated that compounds similar to this compound exhibited IC50 values less than that of doxorubicin against Jurkat cells, indicating their potential as effective anticancer agents .

- Antimicrobial Efficacy : Another research highlighted the compound's ability to combat resistant strains of bacteria and fungi, showcasing its potential in treating infections that are difficult to manage with existing antibiotics .

常见问题

Q. What are the recommended synthetic routes for 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide, and how can reaction conditions be optimized?

The synthesis of thiazole-amide derivatives typically involves coupling chloroacetyl chloride with a substituted thiazol-2-amine under reflux in the presence of a base. For example, similar compounds like 3-bromo-N-(1,3-thiazol-2-yl)propanamide were synthesized by reacting 3-bromopropanoyl chloride with thiazol-2-amine in a 5% aqueous Na₂CO₃ solution, followed by filtration and recrystallization . Optimization may include adjusting reaction time (monitored by TLC), solvent selection (e.g., triethylamine or pet-ether for recrystallization), and stoichiometric ratios to minimize byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- 1H/13C-NMR : To confirm substituent positions and hydrogen bonding patterns. For example, thiazole protons typically resonate at δ 6.5–7.5 ppm, while amide protons appear at δ 10–12 ppm .

- IR Spectroscopy : Detect characteristic peaks for amide C=O (~1650–1700 cm⁻¹) and thiazole C-S (~650 cm⁻¹) .

- Elemental Analysis : Validate calculated vs. observed C, H, N, and S content (e.g., deviations <0.4% indicate high purity) .

- Melting Point : Compare with literature values to assess crystallinity .

Q. What solvent systems are suitable for recrystallization, and how does hydrogen bonding influence crystal packing?

Petroleum ether or ethanol/water mixtures are commonly used for recrystallization. Hydrogen bonding between the amide NH and thiazole nitrogen (as seen in analogous structures) directs molecular packing, often forming chains or sheets. Graph set analysis (e.g., Etter’s notation) can classify these interactions (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve challenges in structural refinement for this compound?

- SHELXL : Used for small-molecule refinement. Key steps include assigning anisotropic displacement parameters and resolving disorder in methyl or chloro substituents. The program’s robust handling of twinned data is critical for high-resolution structures .

- ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement, aiding in detecting over- or under-refinement. For example, unusually elongated ellipsoids may indicate unresolved disorder .

- Validation Tools : Check for PLATON alerts (e.g., missed symmetry, voids) to ensure structural integrity .

Q. How do structural modifications (e.g., chloro vs. methyl substituents) impact biological activity, and how can this be validated experimentally?

- Comparative SAR Studies : Replace the 4,5-dimethyl groups on the thiazole with halogens or electron-withdrawing groups. Test inhibitory activity against bacterial protein synthesis (e.g., via MIC assays) .

- Docking Simulations : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase). Validate with kinetic assays (e.g., IC₅₀ values) .

Q. What strategies address contradictory data in hydrogen bonding or reactivity studies?

- Multi-Method Validation : Combine X-ray crystallography (for static interactions) with dynamic NMR to detect solvent-dependent conformational changes .

- Controlled Reactivity Studies : For conflicting substitution reactivity (e.g., chloro vs. thiol displacement), use kinetic profiling under varying pH and temperature conditions. For example, track reaction progress via HPLC to identify intermediate species .

Q. How can computational methods predict and rationalize spectroscopic data discrepancies?

- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G**) to resolve ambiguities in peak assignments.

- IR Frequency Matching : Compare experimental peaks with computed vibrational modes to identify misassigned functional groups .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing derivatives with similar scaffolds?

- Standardized Reaction Logs : Document parameters like stirring speed, inert gas purging, and cooling rates. For example, slow addition of chloroacetyl chloride prevents exothermic side reactions .

- Batch-to-Batch Purity Checks : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor impurities. Retention times for the parent compound typically fall between 8–10 minutes .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- Hydrolytic Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Analyze degradation products via LC-MS to identify cleavage sites (e.g., amide bond hydrolysis) .

- Light/Heat Stress Testing : Expose solid samples to 40–60°C or UV light (254 nm) for 48 hours. Track decomposition via TLC or DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。